2-甲基-4,5-双(甲磺基)苯甲酸

描述

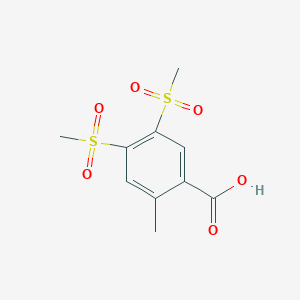

Molecular Structure Analysis

The molecular structure of 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid consists of a benzoic acid core with two methylsulfonyl groups and one methyl group attached . The molecular weight is 292.33 .Physical And Chemical Properties Analysis

2-methyl-4,5-bis(methylsulfonyl)benzoic Acid is a white, crystalline powder. It is soluble in water and organic solvents. The molecular formula is C10H12O6S2 and the molecular weight is 292.33 .科学研究应用

农药中间体的合成

其中一个应用涉及除草剂中间体的合成,例如双吡草酸钠。由2,6-二羟基苯甲酸合成的2,6-二羟基苯甲酸甲酯,在丙酮中与二甲氧基嘧啶衍生物在K2CO3存在下进一步反应,展示了合成双(二甲氧基嘧啶-2-yloxy)苯甲酸的途径,这在除草剂制剂的开发中至关重要(李远祥,2008)。

用于水处理的膜技术

另一个重要的应用是在膜技术领域,已经开发出新型磺化薄膜复合纳滤膜。这些膜结合了磺化芳香族二胺单体,增强了水通量和染料截留能力,这对于废水管理中的染料溶液处理至关重要(杨柳等,2012)。

材料科学与聚合物化学

在材料科学中,与2-甲基-4,5-双(甲磺酰基)苯甲酸相关的化合物用作新型聚合材料的构建模块。使用源自类似结构基序的单体合成的超支化聚苯并咪唑,在非质子溶剂中表现出优异的溶解性和出色的热性能,使其适用于高性能应用(Z. X. Li等人,2006)。

生物医学研究

在生物医学研究中,已经探索了2-甲基-4,5-双(甲磺酰基)苯甲酸的衍生物,例如去二氢愈创木酸(NDGA)衍生物,以了解它们在克服癌症治疗中的多药耐药性的潜力。这些衍生物抑制MDR1基因表达并显示出与常规药物的协同作用,突出了它们作为癌症治疗佐剂的效用(L. Huang等人,2015)。

作用机制

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that its targets could be various organic molecules depending on the specific reaction it’s involved in.

Mode of Action

As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

As a reagent in organic synthesis, it’s likely involved in various pathways depending on the specific reactions it’s used in .

Pharmacokinetics

As a compound used in organic synthesis, its bioavailability would depend on the specific context and conditions of its use .

Result of Action

As a reagent in organic synthesis, its effects would be seen in the formation of new compounds .

Action Environment

The action, efficacy, and stability of 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . As a reagent in organic synthesis, optimal conditions for its use would be determined by the specific reactions it’s involved in .

属性

IUPAC Name |

2-methyl-4,5-bis(methylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S2/c1-6-4-8(17(2,13)14)9(18(3,15)16)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYSQDHKQUWQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799369.png)

![1-[2-(Benzyloxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one](/img/structure/B2799372.png)